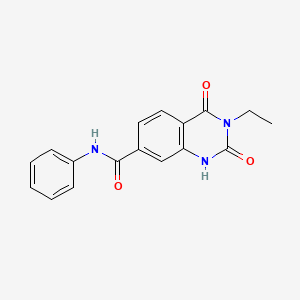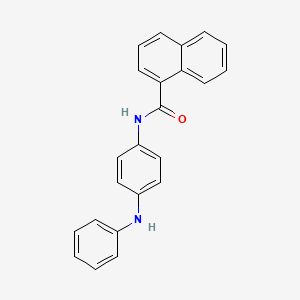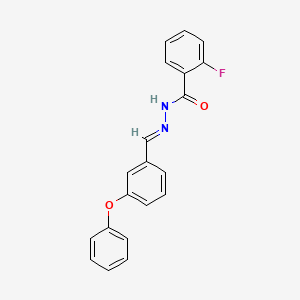![molecular formula C13H10BrNO B5886307 8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)
8-bromo-2,4-dimethylfuro[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-2,4-dimethylfuro[3,2-c]quinoline is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. This compound is a derivative of furoquinoline and has a unique molecular structure that makes it a promising candidate for research.
Mechanism of Action
The mechanism of action of 8-bromo-2,4-dimethylfuro[3,2-c]quinoline is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of certain proteins such as NF-κB, which is involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 8-bromo-2,4-dimethylfuro[3,2-c]quinoline in lab experiments is its ability to inhibit the growth of various cancer cells and microbial strains. It also has excellent optical and electronic properties, making it a promising candidate for material science research. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research on 8-bromo-2,4-dimethylfuro[3,2-c]quinoline. One area of research is to further investigate its potential as an anticancer and antimicrobial agent. Another area of research is to explore its potential use in material science, where it has promising applications in the development of optoelectronic devices. Additionally, further research is needed to fully understand its mechanism of action and its effects on various biological pathways.
Synthesis Methods
The synthesis of 8-bromo-2,4-dimethylfuro[3,2-c]quinoline involves a multi-step process that requires expertise in organic chemistry. The most commonly used method involves the reaction of 4,6-dimethyl-2-nitrophenol with 2,3-dibromo-1,4-dimethoxybenzene in the presence of potassium carbonate. The resulting product is then subjected to a series of reactions that involve reduction, cyclization, and deprotection to yield this compound.
Scientific Research Applications
8-bromo-2,4-dimethylfuro[3,2-c]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of various cancer cells. It also has potential as an antimicrobial agent against a range of bacterial and fungal strains. In addition, this compound has been studied for its potential use in material science, where it has been found to have excellent optical and electronic properties.
properties
IUPAC Name |
8-bromo-2,4-dimethylfuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYDRJVACMWWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C3C=CC(=CC3=C2O1)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5886240.png)


![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)


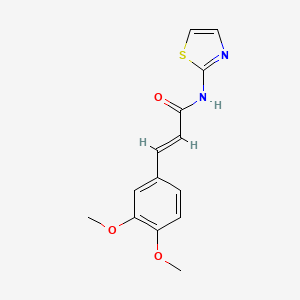
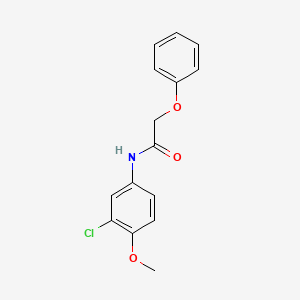
![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)
